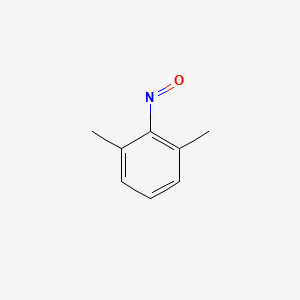

Benzene, 1,3-dimethyl-2-nitroso-

説明

Significance of Nitrosoarene Derivatives as Building Blocks in Organic Synthesis

Nitrosoarene derivatives are highly valued as versatile building blocks in the field of organic synthesis. rsc.org Their utility stems from the rich and diverse reactivity of the nitroso functional group. acs.org These compounds can act as both electrophiles and nucleophiles, enabling a wide array of chemical reactions. rsc.orgacs.org This dual reactivity allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in many biologically active molecules. rsc.org

The synthetic potential of nitrosoarenes is demonstrated by their participation in numerous well-established reactions. They are known to undergo Diels-Alder reactions, where they can act as potent dienophiles, leading to the formation of heterocyclic compounds. wikipedia.orgwikipedia.org The nitroso-ene reaction provides a powerful method for the stereoselective and regioselective functionalization of allylic positions in alkenes. acs.orgnih.gov Furthermore, nitrosoarenes readily condense with compounds containing active methylene (B1212753) groups and with anilines, the latter leading to azobenzene (B91143) derivatives in what is known as the Mills reaction. wikipedia.orgnih.gov

Recent developments have also highlighted the role of nitrosoarenes in radical chemistry, providing new pathways for creating sterically hindered secondary amines and valuable N-heterocycles that are otherwise difficult to access. acs.orgrsc.org Their ability to be synthesized from readily available precursors like anilines (via oxidation) or nitroarenes (via reduction) further enhances their status as indispensable tools for synthetic chemists. wikipedia.orgwikipedia.orgnih.gov However, their inherent instability and tendency to dimerize can present challenges, a factor that itself drives further research into their handling and reactivity. acs.orgnih.gov

Historical Context of Nitrosoarene Chemistry Development

The study of C-nitroso compounds dates back to 1874, marking a significant chapter in the history of organic chemistry. acs.org A pivotal moment in this field was the first synthesis of nitrosobenzene (B162901) by the distinguished German chemist Adolf von Baeyer. wikipedia.orgredalyc.org His work laid the foundation for the exploration of this new class of compounds. ias.ac.in

Throughout the late 19th and early 20th centuries, several key named reactions involving nitroso compounds were discovered, which greatly expanded the understanding of their chemical behavior. These include:

The Fischer-Hepp Rearrangement (1886): Discovered by Otto Philipp Fischer and Eduard Hepp, this acid-catalyzed reaction involves the rearrangement of an N-nitrosoaniline to a C-nitrosoaniline. wikipedia.orgwikiwand.com It remains an important method for preparing para-nitroso secondary anilines. wikipedia.org

The Baudisch Reaction (1939): Oskar Baudisch developed a method for synthesizing ortho-nitrosophenols from benzene (B151609), hydroxylamine (B1172632), and hydrogen peroxide in the presence of copper ions. wikipedia.orgwikipedia.orgdrugfuture.com This reaction highlighted the role of metal ions in directing the regioselectivity of nitrosation. wikipedia.org

The Barton Reaction (1960): A significant advancement in functionalizing unactivated C-H bonds was introduced by Sir Derek Barton. wikipedia.orgslideshare.net This photochemical reaction involves the photolysis of an alkyl nitrite (B80452), which generates a δ-nitroso alcohol intermediate. wikipedia.orgchemistnotes.com

The intriguing colors of nitroso compounds—typically blue or green in their monomeric form—and their tendency to form colorless or pale yellow dimers in the solid state fascinated early researchers. wikipedia.orgacs.orgbritannica.com This monomer-dimer equilibrium became a central theme in nitrosoarene chemistry, with systematic studies on their structure and reactivity gaining momentum from the mid-20th century onwards, aided by the development of spectroscopic and crystallographic techniques. acs.org

| Key Discovery | Year | Description | Pioneering Scientist(s) |

| First Synthesis of Nitrosobenzene | 1874 | Prepared nitrosobenzene from diphenylmercury (B1670734) and nitrosyl bromide. wikipedia.orgredalyc.org | Adolf von Baeyer |

| Fischer-Hepp Rearrangement | 1886 | Rearrangement of aromatic N-nitrosamines to C-nitroso compounds. wikipedia.org | Otto Fischer & Eduard Hepp |

| Baudisch Reaction | 1939 | Synthesis of ortho-nitrosophenols using metal ions as catalysts. wikipedia.orgdrugfuture.com | Oskar Baudisch |

| Barton Reaction | 1960 | Photochemical reaction to form a δ-nitroso alcohol from an alkyl nitrite. wikipedia.org | Sir Derek Barton |

Current Academic Relevance and Research Focus on Benzene, 1,3-dimethyl-2-nitroso- and its Analogues

The academic relevance of "Benzene, 1,3-dimethyl-2-nitroso-" and its analogues, particularly other sterically hindered nitrosoarenes, remains strong, with research primarily focused on their unique structural and reactive properties. A key area of investigation is the monomer-dimer equilibrium, a characteristic feature of nitrosoarenes. wikipedia.org In solution, these compounds can exist as a green monomeric species in equilibrium with their pale yellow dimeric azodioxy forms (both cis and trans isomers). wikipedia.orgwikipedia.org

For sterically hindered compounds like 2,4,6-trialkylnitrosobenzenes, this equilibrium is significantly influenced by the bulky substituents. For instance, 2,4,6-trimethylnitrosobenzene exists as a mixture of the monomer and its Z- and E-dimers in chloroform (B151607) solution. rsc.orgrsc.org In contrast, the more sterically demanding 2,4,6-tri-t-butylnitrosobenzene exists entirely as a monomer under similar conditions. rsc.org

"Benzene, 1,3-dimethyl-2-nitroso-", with its two methyl groups flanking the nitroso group, represents an interesting case for studying these steric effects. Research using Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in quantifying the thermodynamics and kinetics of the monomer-dimer equilibria for such compounds. rsc.orgpsu.edu The National Institute of Standards and Technology (NIST) has compiled reaction thermochemistry data for "Benzene, 1,3-dimethyl-2-nitroso-", providing a specific value for the enthalpy of reaction for its dimerization. nist.gov

| Property | Value | Units | Method | Comment |

| Formula | C₈H₉NO | |||

| Molecular Weight | 135.1632 | g/mol | ||

| CAS Registry Number | 19519-71-2 | |||

| Enthalpy of Reaction (ΔrH°) | 94.2 | kJ/mol | Eqk, NMR | For the monomer-dimer equilibrium in CDCl₃ solution. nist.gov |

Table based on data from the NIST Chemistry WebBook. nist.gov

Current research continues to explore the reactivity of these sterically hindered nitrosoarenes. Their unique electronic and steric properties make them valuable substrates for developing new synthetic methodologies, particularly in radical chemistry and for the synthesis of complex, sterically congested molecules. rsc.org The instability and transient nature of many nitroso compounds also drive the development of novel synthetic routes, such as continuous flow processes, to generate and use these reactive species efficiently and safely. acs.orgnih.gov

Synthetic Strategies for 1,3-Dimethyl-2-nitrosobenzene

The synthesis of 1,3-dimethyl-2-nitrosobenzene, an aromatic C-nitroso compound, can be approached through several distinct chemical pathways. These methodologies primarily involve the oxidation of aromatic amine precursors, the controlled reduction of nitroaromatic compounds, or direct electrophilic substitution on the corresponding arene. Each route offers a unique set of reaction conditions and precursors to access the target molecule.

Structure

3D Structure

特性

IUPAC Name |

1,3-dimethyl-2-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQRRUGDGASXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173169 | |

| Record name | Benzene, 1,3-dimethyl-2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19519-71-2 | |

| Record name | 1,3-Dimethyl-2-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19519-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-2-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019519712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC285113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl-2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2-nitrosobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH4486PH48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Reactions Involving Benzene, 1,3 Dimethyl 2 Nitroso

Cycloaddition Reactions with Unsaturated Systems

The thermal reaction between nitrosoarenes, such as Benzene (B151609), 1,3-dimethyl-2-nitroso-, and alkynes is a significant method for synthesizing N-hydroxyindoles. acs.orgnih.gov Mechanistic studies, combining experimental and computational approaches, have been crucial in understanding the intricacies of these cycloaddition reactions. acs.orgnih.gov

Diradical Cycloaddition Mechanisms with Alkynes

Experimental and computational evidence strongly supports a stepwise diradical mechanism for the cycloaddition of nitrosoarenes with alkynes. acs.orgnih.gov The reaction is initiated by the formation of an N-C bond between the nitrosoarene and the alkyne, resulting in a vinyl diradical intermediate. acs.orgnih.gov This is followed by a cis-trans isomerization of the vinyl diradical and subsequent C-C bond formation. acs.orgnih.gov

This stepwise pathway is favored over a concerted mechanism. acs.orgnih.gov The intervention of radical intermediates is further supported by trapping experiments. For instance, the reaction of nitrosobenzene (B162901) with a radical clock probe like cyclopropylacetylene (B33242) yields 3-cyclopropyl indole (B1671886), albeit in low yield, which is indicative of a radical process. acs.orgnih.gov

Kinetic Studies and Rate-Limiting Steps in N-C Bond Formation

Kinetic studies of the reaction between nitrosobenzene and phenylacetylene (B144264) reveal that the reaction is first order in each reactant. acs.orgnih.gov The rate-limiting step in this diradical cycloaddition is the initial N-C bond formation. acs.orgnih.gov This is followed by a rapid C-C connection to form a bicyclic cyclohexadienyl-N-oxyl diradical, which then quickly tautomerizes to the final N-hydroxyindole product. acs.orgnih.gov

Computational studies using density functional theory (DFT) at the (U)B3LYP/6-31+G(d) level have corroborated these findings, identifying the stepwise pathway with initial N-C bond formation as the lowest energy route. acs.orgnih.gov

Influence of Substituent Electronic Properties on Reaction Rates and Regioselectivity

The electronic properties of substituents on both the nitrosoarene and the alkyne play a significant role in the reaction kinetics and regioselectivity.

Reaction Rates:

Reactions between phenylacetylene and a series of para-substituted nitrosoarenes (4-X-C₆H₄NO) are accelerated by electron-withdrawing groups on the nitrosoarene (ρ = +0.4). acs.orgnih.gov

Conversely, reactions of 4-nitro-nitrosobenzene with a series of para-substituted arylalkynes (4-Y-C₆H₄C≡CH) are faster with electron-donating groups on the alkyne (ρ = -0.9). acs.orgnih.gov

These observations are consistent with the proposed diradical mechanism and the electronic demands of the transition state for the rate-limiting N-C bond formation.

Calculated Activation Energies for Reactions of p-X-C₆H₄NO with Phenylacetylene

| Substituent (X) | Activation Energy (kcal/mol) |

|---|---|

| -NO₂ | Lower |

| -CN | ↓ |

| -Cl | ↓ |

| -Br | ↓ |

| -Me | ↑ |

| -OMe | Higher |

This table illustrates the trend of activation energies based on the electronic nature of the substituent on the nitrosoarene. Electron-withdrawing groups lower the activation energy, accelerating the reaction. nih.gov

Regioselectivity: The reaction regioselectively produces 3-substituted N-hydroxyindoles. acs.org Computational studies have shown that the transition state leading to the 3-substituted indole is significantly lower in energy (by 11.6 kcal/mol) than the one leading to the 2-substituted isomer, thus explaining the observed regioselectivity. acs.org

Pathway Elucidation for N-Hydroxyindole Formation

Rate-Limiting N-C Bond Formation: The nitrosoarene attacks the alkyne to form a vinyl diradical intermediate.

Cis-Trans Isomerization: The vinyl diradical undergoes isomerization.

C-C Bond Formation: Rapid intramolecular C-C bond formation occurs to yield a bicyclic cyclohexadienyl-N-oxyl diradical.

Tautomerization: A fast tautomerization of the bicyclic intermediate leads to the final N-hydroxyindole product. acs.orgnih.gov

In some cases, side products can be formed. For example, the reaction of o-carbomethoxy-nitrosobenzene with phenylacetylene can yield a tricyclic indole derivative, likely through the trapping of an intermediate indoline (B122111) nitrone. acs.orgnih.gov

Radical Transformations and Their Underlying Pathways

Nitrosoarenes are versatile participants in radical reactions, serving as building blocks for a variety of valuable organic molecules. researchgate.netrsc.org Their ability to act as radical acceptors and their involvement in radical cascades make them important synthons in modern organic chemistry. researchgate.net

Radical Conversions of Nitrosoarenes in Organic Synthesis

The radical chemistry of nitrosoarenes provides a powerful platform for constructing sterically hindered secondary amines and various N-heterocycles. researchgate.netrsc.org These transformations often proceed under mild conditions and offer alternatives to traditional synthetic methods. researchgate.net Nitroso compounds can undergo C-NO homolytic bond cleavage or one-electron reduction/oxidation to form radical anions and cations, respectively, highlighting their diverse radical reactivity. researchgate.net

Recent advancements have focused on a wide array of radical transformations, including additions, cascade reactions initiated by a radical relay, and multi-component reactions. researchgate.netrsc.org These methods capitalize on the rich reactivity of the nitroso group, which can function as an electrophile, nucleophile, diradical, or radical acceptor. researchgate.net The development of these radical conversions has significantly expanded the synthetic utility of nitrosoarenes. researchgate.netrsc.org

Dimerization Processes of Nitrosoarene Derivatives

Reductive Dimerization Mechanisms to Azoxybenzenes

Aromatic C-nitroso compounds such as Benzene, 1,3-dimethyl-2-nitroso-, are known to exist in a monomer-dimer equilibrium with their corresponding azodioxy structures. nih.govresearchgate.net This dimerization is a reversible process that leads to the formation of an "inactive" reservoir of dimers, which can influence the compound's participation in other synthetic reactions. researchgate.net In the solid state, these compounds predominantly exist as the E-azodioxide, while in solution, an equilibrium is established which often favors the Z-stereoisomer, especially at lower temperatures. researchgate.net

The dimerization process itself is a key step towards the formation of azoxybenzenes. The mechanism involves the formation of a covalent bond between the nitrogen atoms of two nitroso monomers. nih.govmdpi.com One nitroso molecule acts as a nucleophile, while the other acts as an electrophile. at.ua Computational studies on the dimerization of nitrosobenzene, a parent compound, suggest that the reaction proceeds through a transition state where the C-N=O functions of the two molecules approach each other in perpendicular planes. ic.ac.uk This leads to the formation of the azodioxy dimer, which can then undergo further reactions, such as reduction, to yield the corresponding azoxybenzene. The presence of the two methyl groups in Benzene, 1,3-dimethyl-2-nitroso- can influence the kinetics and thermodynamics of this equilibrium.

The dimerization can be viewed as a process with biradical character, where the electrons move consecutively rather than simultaneously, which helps to minimize electron repulsion in the transition state. ic.ac.uk The activation free energy for the dimerization of nitrosobenzene has been a subject of both experimental and computational investigation, with calculated values providing insight into the reaction barrier. ic.ac.uk

Table 1: Key Aspects of Nitrosoarene Dimerization

| Feature | Description | Reference(s) |

| Equilibrium | Monomer ⇌ Dimer (Azodioxide) | nih.gov, researchgate.net |

| Solid State Form | Predominantly E-azodioxide | researchgate.net |

| Solution Form | Equilibrium between monomer and Z/E-azodioxides | researchgate.net |

| Mechanism | Nucleophilic attack of one monomer's nitrogen on the other's nitrogen | at.ua |

| Transition State | Often involves perpendicular approach of the nitroso groups | ic.ac.uk |

| Product | Azodioxy compound, a precursor to azoxybenzene | acs.org |

Catalytic Systems Facilitating Dimerization (e.g., DIPEA)

The reductive dimerization of nitrosoarenes to azoxybenzenes can be facilitated by various catalytic systems. One notable example is the use of N,N-Diisopropylethylamine (DIPEA), a non-nucleophilic base, as a cost-effective catalyst. researchgate.netwikipedia.org Research has shown that DIPEA can be used at room temperature with environmentally benign solvents like water. researchgate.net The process can involve the in situ generation of the nitrosobenzene derivative from the corresponding aniline (B41778), followed by the addition of DIPEA to promote the dimerization and subsequent formation of the azoxybenzene. researchgate.net This method is versatile and accommodates a range of substituents on the aromatic ring. researchgate.net

Other organocatalysts have also been employed. For instance, gel-bound proline has been used in microfluidic reactors under continuous flow conditions to achieve the reductive dimerization of nitrosobenzenes. researchgate.net This approach highlights the potential for developing more sustainable and efficient synthetic pathways to azoxybenzenes. The mechanism with proline catalysis involves the enamine attacking the oxygen of the nitroso monomer, with a concurrent proton transfer from the catalyst's carboxylic acid. stackexchange.com

Table 2: Catalytic Systems for Nitrosoarene Dimerization

| Catalyst | Conditions | Key Features | Reference(s) |

| DIPEA | Room temperature, often in water | Cost-effective, green solvent compatibility, versatile for various substituents | researchgate.net |

| Gel-bound Proline | Microfluidic reactor, continuous flow | Organocatalytic, potential for sustainable synthesis | researchgate.net |

| TBD | Room temperature | Rapid, requires less solvent | researchgate.net |

Annulation Reactions with π-Conjugated Systems (e.g., Hetero-Diels-Alder Type)

Benzene, 1,3-dimethyl-2-nitroso- can participate as a dienophile in hetero-Diels-Alder reactions with π-conjugated systems like dienes. This type of annulation reaction is a powerful tool in organic synthesis for constructing multi-functionalized six-membered heterocyclic rings in a single, often highly stereoselective, step. nih.govillinois.edu The nitroso group acts as the heterodienophile, reacting with a diene to form a 3,6-dihydro-1,2-oxazine ring.

The mechanism of the Lewis acid-catalyzed hetero-Diels-Alder reaction of aldehydes, a related transformation, has been studied extensively and can proceed through either a stepwise Mukaiyama-type aldol (B89426) addition followed by cyclization or a concerted, asynchronous [4+2] cycloaddition. illinois.edu For nitroso dienophiles, the reaction is often considered a concerted process. chemistryworld.com The regioselectivity and stereoselectivity of the reaction are influenced by a sensitive balance of frontier molecular orbital (FMO) interactions, electrostatic effects, and steric factors. chemistryworld.com The presence of the 1,3-dimethyl substitution pattern on the benzene ring of the nitroso compound would be expected to exert a significant steric influence on the approach of the diene, thereby affecting the stereochemical outcome of the cycloaddition.

Furthermore, inverse-electron-demand hetero-Diels-Alder reactions, where an electron-rich alkene reacts with an electron-poor azadiene, offer another route to nitrogen-containing heterocycles and are known for their high atom economy and regioselectivity, often proceeding without a catalyst. rsc.org

Dual Reactivity of Nitrosoarenes: Electrophilic and Nucleophilic Character

Nitrosoarenes, including Benzene, 1,3-dimethyl-2-nitroso-, exhibit a fascinating dual reactivity, capable of acting as both electrophiles and nucleophiles. at.uaresearchgate.net This ambiphilic nature is central to their diverse chemical behavior.

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. at.uaquora.com This electrophilicity is fundamental to reactions like the hetero-Diels-Alder reaction and additions of various nucleophiles. at.ua For instance, in reactions with organometallic reagents or enamines, the nitroso group serves as the electrophilic partner. Computational studies have also explored the electrophilicity of nitroarenes, a closely related class of compounds, showing how substituents on the aromatic ring can modulate this property. mdpi.com Interestingly, under certain catalytic conditions, such as with proline, nitrosobenzene can act as an electrophile at the oxygen atom instead of the nitrogen. stackexchange.com

Nucleophilic Character: Conversely, the nitroso group also possesses lone pairs of electrons on both the nitrogen and oxygen atoms, conferring nucleophilic character. researchgate.netat.ua This is most evident in the dimerization process, where one nitroso molecule acts as a nucleophile, attacking the electrophilic nitrogen of a second monomer. at.ua The lone pair on the nitrogen atom allows it to initiate bond formation with suitable electrophiles. This dual reactivity allows nitrosoarenes to participate in a wide array of transformations, making them valuable building blocks in organic synthesis.

Skeletal Editing and N-O Bond Utilization via Nitrene Intermediates

A modern and powerful application of nitrosoarene chemistry involves their use in skeletal editing of aromatic rings through the generation of highly reactive nitrene intermediates. chemistryworld.comacs.orgnih.govacs.orgnih.gov Skeletal editing allows for the precise insertion, deletion, or swapping of atoms within a molecular framework, offering a revolutionary approach to creating molecular diversity, particularly in drug discovery. chemistryworld.comacs.org

The transformation of a nitroso group into a nitrene typically involves a reductive step. The N-O bond of the nitrosoarene can be cleaved to generate a transient nitrene species (Ar-N:). This highly reactive intermediate can then undergo various reactions, most notably insertion into C-H or C=C bonds. rsc.orgmorressier.comresearchgate.net This allows for the direct formation of new C-N bonds and the construction of nitrogen-containing heterocycles from aromatic precursors. rsc.orguic.edu For example, a nitrene generated from a derivative of Benzene, 1,3-dimethyl-2-nitroso- could potentially insert into one of the methyl C-H bonds or undergo intermolecular reactions to build more complex molecular architectures.

This strategy of utilizing the N-O bond to generate a nitrene for subsequent skeletal editing represents a transformative approach in organic synthesis, enabling the modification of core structures of complex molecules at a late stage. acs.orgnih.gov Recent advancements have focused on developing catalytic methods, including those using transition metals or light, to control the generation and reactivity of these nitrene intermediates, expanding the scope and applicability of this powerful synthetic tool. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques Applied to Benzene, 1,3 Dimethyl 2 Nitroso

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For the synthesis and characterization of 1,3-dimethyl-2-nitrosobenzene, both ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying key intermediates, such as the corresponding hydroxylamine (B1172632), or side products.

A key feature of nitroso chemistry that NMR can probe is the monomer-dimer equilibrium. wikipedia.org In solution, many C-nitroso compounds exist as a mixture of a colored monomeric form and a colorless dimeric (azodioxy) form. wikipedia.orgrsc.org These species are in dynamic equilibrium, and their relative populations can be influenced by temperature and concentration. wikipedia.org ¹H NMR is particularly effective for studying this equilibrium. The chemical shifts of the aromatic and methyl protons will differ significantly between the monomer and the dimer, allowing for their simultaneous observation and quantification. psu.edu Low-temperature NMR studies can "freeze out" the equilibrium to favor the dimer, providing distinct signals for characterization. psu.edu

While specific NMR data for 1,3-dimethyl-2-nitrosobenzene is not widely published, data from its precursor, 1,3-dimethyl-2-nitrobenzene (B148808) (2-nitro-m-xylene), and related compounds provide a basis for expected spectral features. The oxidation of 2,6-dimethylaniline (B139824) to its nitroso derivative would be monitored by the disappearance of the aniline (B41778) N-H signal and shifts in the aromatic and methyl proton resonances.

Table 1: Representative ¹H NMR Data for Related Compounds

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 1,3-Dimethyl-2-nitrobenzene | CDCl₃ | 7.80 (d, J=8.2 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H), 2.37 (s, 3H), 2.23 (s, 3H) | |

| 1,3-Dimethylbenzene (m-xylene) | CDCl₃ | 7.11 (t, 1H), 6.94 (d, 2H), 6.96 (s, 1H), 2.29 (s, 6H) | docbrown.info |

Table 2: Representative ¹³C NMR Data for Related Compounds

| Compound Name | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|

| 1,3-Dimethyl-2-nitrobenzene | 149.1 (C-N), 132.5 (C-CH₃), 130.8 (CH), 127.8 (CH), 126.5 (CH), 19.8 (CH₃) | chemicalbook.com |

| 1,3-Dimethylbenzene (m-xylene) | 137.9 (C-CH₃), 130.1 (CH), 128.3 (CH), 126.2 (CH), 21.4 (CH₃) | docbrown.info |

The ¹³C NMR spectrum for monomeric 1,3-dimethyl-2-nitrosobenzene is expected to show a C-N=O carbon signal in the range of δ 164-166 ppm, which is characteristic of monomeric nitrosoarenes. rsc.org In contrast, the C-N carbons of the dimeric form would appear further upfield, typically in the δ 139-146 ppm range. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons (paramagnetic species), such as free radicals. acs.org In the context of 1,3-dimethyl-2-nitrosobenzene, ESR is invaluable for identifying radical intermediates that may form during its synthesis (e.g., via oxidation of an aniline precursor) or its subsequent reactions (e.g., reduction). acs.orgaip.org

Furthermore, C-nitroso compounds are widely used as "spin traps". nih.gov These molecules can react with short-lived, unstable radicals to form more persistent nitroxide radicals that can be readily studied by ESR. The characteristics of the resulting ESR spectrum (e.g., hyperfine splitting constants) can be used to identify the original trapped radical. Therefore, 1,3-dimethyl-2-nitrosobenzene itself could be used as a spin trap to detect and identify radicals in other chemical or biological systems.

Table 3: General Applications of ESR in Nitrosoarene Chemistry

| Application | Description | Significance |

|---|---|---|

| Detection of Radical Anions | Identifies radical anions formed during the reduction of the nitroso or parent nitro compound. | Provides evidence for single-electron transfer mechanisms. acs.org |

| Characterization of Intermediates | Analysis of hyperfine coupling constants reveals the electronic structure of paramagnetic intermediates. aip.org | Elucidates reaction mechanisms and the nature of transient species. |

X-Ray Crystallography for Solid-State Structure and Dimeric Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For nitrosoarenes, this technique is particularly important for unambiguously confirming the structure in the solid state, which is often the dimeric form. wikipedia.org

Nitrosobenzene (B162901) and its derivatives typically exist in equilibrium between a monomer and a dimer. In the solid state, the dimer is often the favored form. wikipedia.org These dimers are azobenzene (B91143) dioxides, which can exist as cis and trans isomers. X-ray diffraction analysis of a suitable crystal of 1,3-dimethyl-2-nitrosobenzene would provide precise bond lengths, bond angles, and torsional angles. This data would confirm which dimeric isomer (cis or trans) is present and reveal details about the planarity of the benzene (B151609) rings and the geometry of the central N₂O₂ core.

For example, the crystal structure of E-(4-chloronitrosobenzene)₂ was determined to be monoclinic, space group P2₁/c, confirming its dimeric structure in the solid state. rsc.org Similarly, the crystal structure of the related compound 1,2-dimethyl-3-nitrobenzene (B167072) has been reported, providing a reference for the expected bond lengths and angles of the substituted benzene ring. nih.gov Crystallographic analysis can also reveal intermolecular interactions, such as π-π stacking, that influence the packing of molecules in the crystal lattice. nih.gov

Table 4: Representative Crystal Structure Data for Related Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| E-(4-ClC₆H₄NO)₂ | Monoclinic | P2₁/c | Confirms the trans-dimeric (azodioxy) structure in the solid state. | rsc.org |

| 1,2-Dimethyl-3-nitrobenzene | Orthorhombic | P 2₁ 2₁ 2₁ | Provides reference bond lengths and angles for a dimethyl-substituted nitroaromatic ring. | nih.gov |

Spectroscopic Monitoring of Reaction Progress (e.g., TLC Applications)

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and determining the endpoint. A combination of chromatographic and spectroscopic techniques is often employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative reaction monitoring. To monitor the synthesis of 1,3-dimethyl-2-nitrosobenzene from its precursor, 2,6-dimethylaniline, a small aliquot of the reaction mixture would be spotted onto a TLC plate at various time intervals. The starting material and product will have different polarities and thus different retention factors (Rƒ values). The progress of the reaction can be followed by observing the disappearance of the starting material spot and the appearance of a new product spot. Since C-nitroso monomers are often intensely colored (typically green or blue), the formation of 1,3-dimethyl-2-nitrosobenzene may be visually apparent on the TLC plate as a colored spot, making it easy to track. wikipedia.org

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC coupled with a spectroscopic detector (e.g., UV-Vis) is a powerful tool. In the oxidation of 2,6-dimethylaniline, HPLC can be used to separate the starting material from the hydroxylamine intermediate, the nitroso product, and any other byproducts. acs.orgnih.gov By using a UV detector set to a wavelength where the product has strong absorbance, the formation of the product can be quantified over time. acs.org This allows for the determination of reaction rates and yield. For instance, in studies of 2,6-dimethylaniline metabolism, HPLC with UV detection at 230 nm was used to separate and quantify the parent compound and its various oxidized metabolites. acs.orgwho.int A similar method could be readily developed to monitor the synthesis of 1,3-dimethyl-2-nitrosobenzene.

Table 5: Techniques for Monitoring the Synthesis of 1,3-Dimethyl-2-nitrosobenzene

| Technique | Principle | Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Qualitative monitoring of the consumption of starting material (e.g., 2,6-dimethylaniline) and formation of the product. |

| HPLC-UV | High-resolution separation followed by spectroscopic detection at a specific wavelength. | Quantitative analysis of reactant, intermediates, and products; determination of reaction kinetics and yield. acs.org |

Green Chemistry Principles in the Synthesis and Application of Benzene, 1,3 Dimethyl 2 Nitroso

Sustainable Synthetic Methodologies for Nitrosoarene Derivatives

Sustainable synthesis of nitrosoarenes, including Benzene (B151609), 1,3-dimethyl-2-nitroso-, is centered on maximizing the incorporation of all starting materials into the final product and reducing waste. This involves a shift from traditional, often inefficient, methods towards more sophisticated and environmentally conscious strategies.

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. buecher.dejocpr.com Traditional synthesis routes for nitrosoarenes often suffer from poor atom economy, generating significant waste. For instance, the synthesis of Benzene, 1,3-dimethyl-2-nitroso- typically proceeds via the oxidation of 2,6-dimethylaniline (B139824) or the reduction of 2,6-dimethylnitrobenzene. The latter is commonly produced by the nitration of m-xylene (B151644).

The nitration of m-xylene using a mixture of nitric acid and sulfuric acid, a common industrial method, highlights the challenge of atom economy. While the reaction can achieve high conversion, it generates a significant amount of waste acid. mdpi.com The balanced chemical equation for the primary reaction is:

C₈H₁₀ + HNO₃ → C₈H₉NO₂ + H₂O

To address these issues, modern approaches focus on waste minimization. google.com Continuous flow processes, particularly in microreactors, offer a promising alternative to traditional batch reactors for nitration. mdpi.comgoogle.com These systems improve mass and heat transfer, allowing for better control over reaction conditions, which can increase selectivity towards the desired 2,6-isomer and reduce the formation of dinitrated impurities from over 2% to less than 1.2%. mdpi.comgoogle.com This not only improves the yield of the target precursor but also significantly reduces the generation of hazardous waste acids and byproducts. mdpi.com

Another key strategy is the use of greener oxidizing agents for the conversion of anilines to nitrosoarenes. Oxone® (potassium peroxymonosulfate) is an inexpensive, stable, and environmentally friendly oxidant that can be used in biphasic systems, such as dichloromethane-water, for the efficient oxidation of aromatic amines to nitrosoarenes in high yields. researchgate.netchemrxiv.org This method avoids the use of more toxic heavy metal oxidants and minimizes the production of hazardous waste. researchgate.net

Table 1: Comparison of m-Xylene Nitration Methods

| Method | Key Conditions | Yield of 2,6-dimethylnitrobenzene | Dinitro Byproducts | Reference |

|---|---|---|---|---|

| Batch Nitration (Mixed Acid) | Four-neck flask, two-stage temperature control | 19% | 5% (including other isomers) | google.com |

| Continuous Flow (Microreactor) | Mixed acid, 60°C, 240s residence time | 45.8% | 1.2% | google.com |

Utilization of Environmentally Benign Solvents (e.g., Water)

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, readily available, and has minimal environmental impact. Water is often considered the benchmark green solvent. acs.org

In the synthesis of nitrosoarene derivatives, several methods have been developed that utilize water as a solvent or co-solvent. For example, the synthesis of azoxybenzenes, which can be formed from the dimerization of nitrosoarenes, can be achieved in high yields at room temperature using water as the solvent with a catalytic amount of an organic base. acs.org Furthermore, the in-situ generation of nitrosobenzene (B162901) derivatives from the oxidation of anilines with Oxone® can be effectively carried out in a mixed acetonitrile/water solvent system. acs.org

The reduction of nitroarenes, a key step in an alternative synthesis of the precursor aniline (B41778), can also be performed in aqueous systems. For instance, the reduction of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline has been reported with high yield using zinc in an aqueous solution of ammonium (B1175870) chloride. sciencemadness.org Similarly, the electrochemical reduction of 2-nitro-m-xylene to 2-amino-m-xylene can be conducted in an aqueous sulfuric acid electrolyte. acs.org

While water is an excellent green solvent, the solubility of non-polar organic substrates can be a limitation. In such cases, other solvents with favorable environmental profiles are considered. In the photochemical synthesis of nitrosoarenes, fluorinated alcohols like trifluoroethanol (TFE) have been identified as superior solvents. nih.govacs.org TFE is crucial for stabilizing the transient nitroso species through hydrogen bonding, enabling the reaction to proceed with high efficiency in a continuous flow system. acs.org Although not as benign as water, its use facilitates a highly efficient and energy-saving photochemical process, representing a trade-off that aligns with green chemistry principles.

Energy Efficiency in Reaction Design

Reducing energy consumption is a fundamental principle of green chemistry. This is achieved by designing reactions that can be conducted under mild conditions, such as ambient temperature and pressure, and by utilizing alternative energy sources like light to drive chemical transformations.

Ambient Temperature Reaction Conditions

Conducting reactions at room temperature offers significant energy savings by eliminating the need for heating or cooling. Several modern synthetic methods for nitrosoarenes and their derivatives are designed to operate under ambient conditions.

A notable example is the synthesis of N-nitrosamines from secondary amines using tert-butyl nitrite (B80452), which proceeds efficiently at room temperature under solvent-free and acid-free conditions, offering excellent yields. rsc.org Another illustration is the oxidation of anilines to nitrosoarenes using Oxone®, which is typically carried out at or below room temperature. researchgate.net The synthesis of azoxybenzenes from the reductive dimerization of nitrosobenzenes can also be performed at room temperature in water, highlighting a process that is both energy-efficient and utilizes a green solvent. acs.org These examples demonstrate a clear trend towards developing synthetic protocols that are less energy-intensive.

Table 2: Examples of Room Temperature Syntheses in Nitrosoarene Chemistry

| Reaction | Reagents/Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| N-Nitrosation of secondary amines | tert-Butyl nitrite (TBN) | Solvent-free | Metal and acid-free, high yields | rsc.org |

| Reductive dimerization of nitrosobenzenes | DIPEA | Water | Environmentally friendly solvent, high yield | acs.org |

| Oxidation of anilines | Oxone® | CH₂Cl₂/H₂O | Mild conditions, good to excellent yields | researchgate.net |

Photochemical and Catalytic Approaches for Reduced Energy Consumption

Photochemistry, which utilizes light to initiate chemical reactions, represents a powerful tool for green synthesis. nih.gov Light-driven reactions can often be carried out at ambient temperature, offering a significant reduction in energy consumption compared to thermally driven processes. mdpi.com The development of high-power light-emitting diodes (LEDs) has made photochemical synthesis more accessible and energy-efficient. acs.org

A continuous flow photochemical method has been developed for the synthesis of nitrosoarenes from o-nitrophenylimines. nih.govacs.org This process uses a high-power LED lamp (365 nm) and allows for a rapid and robust synthesis with high functional group tolerance. nih.gov The use of a continuous flow reactor enhances the efficiency of light distribution and allows for safe handling of potentially unstable nitroso intermediates. nih.gov This approach avoids the high temperatures often required in traditional synthetic routes. For instance, the formation of N-arylphosphoramidates from nitrosoarenes generated photochemically proceeds under mild conditions, whereas forming the same product from the corresponding nitroarene requires microwave irradiation at 200 °C. nih.gov

Catalytic approaches also play a crucial role in reducing the energy footprint of chemical synthesis. Catalysts lower the activation energy of a reaction, enabling it to proceed under milder conditions and often with higher selectivity. harvard.edu For example, the catalytic hydrogenation of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline can be performed at temperatures between 60-120°C using a nickel catalyst, which is significantly less energy-intensive than older methods like iron powder reduction that often required higher temperatures and produced more waste. google.com

Catalysis for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency and selectivity, thereby minimizing waste and energy use. rsc.org In the synthesis of Benzene, 1,3-dimethyl-2-nitroso- and its precursors, catalysis is employed to direct the reaction towards the desired product and away from unwanted side reactions.

The selective oxidation of 2,6-dimethylaniline to Benzene, 1,3-dimethyl-2-nitroso- requires a careful choice of catalyst and oxidant to prevent over-oxidation to the corresponding nitro compound. While various reagents can effect this transformation, green methodologies favor catalytic systems. The use of Oxone®, for example, provides a highly efficient and selective oxidation in a biphasic system, minimizing side reactions. chemrxiv.orgresearchgate.net

In the production of the precursor, 2,6-dimethylnitrobenzene, from the nitration of m-xylene, selectivity is a major challenge due to the formation of the 2,4-isomer. google.comsciencemadness.org While traditional mixed-acid nitration offers poor selectivity, research into catalytic methods aims to improve this. Zeolite catalysts, for instance, have been explored to enhance regioselectivity in nitration reactions due to the shape-selective environment within their pores. researchgate.net

Furthermore, in subsequent reactions involving nitrosoarenes, catalysis is key to achieving desired outcomes. The high reactivity of the nitroso group allows it to participate in various transformations, including cycloadditions and C-H functionalization reactions, where catalysts are instrumental in controlling chemo- and regioselectivity. researchgate.net For example, atomically dispersed palladium catalysts have shown that the structure of the catalyst at the atomic level can precisely control the selectivity in the hydrogenation of nitriles, preferentially generating either primary or secondary amines. nih.gov This principle of tuning catalyst structure to control product selectivity is a central theme in designing efficient and green catalytic processes for the synthesis and application of complex molecules like Benzene, 1,3-dimethyl-2-nitroso-. harvard.edusciopen.com

Transition Metal Catalysis in Directed Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the efficient and atom-economical construction of complex molecules. researchgate.netrsc.org In the context of nitrosoarenes, the nitroso group can act as a directing group, facilitating the selective functionalization of C-H bonds at the ortho-position. This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste, a core principle of green chemistry. imist.maacs.org

Recent research has demonstrated the utility of various transition metals, including rhodium and palladium, in catalyzing such transformations. researchgate.netresearchgate.net For instance, Rh(III)-catalyzed C-H activation of N-nitrosoanilines has been employed for the synthesis of diverse heterocyclic structures. researchgate.net These reactions often proceed under mild conditions and exhibit high regioselectivity, offering a greener alternative to traditional synthetic methods that may require harsh reagents and protecting group strategies. The ability to directly introduce new functional groups into the aromatic ring of compounds like 1,3-dimethyl-2-nitrosobenzene opens up efficient pathways to novel derivatives with potential applications in pharmaceuticals and materials science. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Nitrosoarenes

| Catalyst System | Substrate | Product Type | Key Advantages |

| Rh(III) | N-Nitrosoanilines | Quinolin-4(1H)-ones | Atom-economical, short reaction times, no extra additives researchgate.net |

| Ru(II) | Aryl isocyanates (via carbamate (B1207046) intermediate) | o-Alkenylanilines | Use of a transient directing group, avoids stoichiometric reagents researchgate.net |

| Pd(II) | Various arenes | Functionalized arenes | Direct C-H functionalization, high selectivity researchgate.net |

| Rh(III) | Indoles and cyclopropenones | Functionalized indoles | Double C-H functionalization, high efficiency researchgate.net |

This table provides a summary of recent advances in transition metal-catalyzed C-H functionalization relevant to nitrosoarene chemistry, highlighting the green aspects of these methodologies.

Organocatalysis in Nitrosoarene Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary and often more sustainable approach to metal-based catalysis. youtube.com This field has seen significant growth, with a focus on developing enantioselective transformations, a key aspect of producing biologically active compounds with high specificity. youtube.comnih.gov

In the realm of nitrosoarene chemistry, organocatalysts have been successfully employed in various reactions, most notably the nitroso aldol (B89426) reaction. nih.gov This reaction allows for the stereoselective formation of C-N and C-O bonds, providing access to valuable α-aminoxy and α-hydroxyamino carbonyl compounds. Catalysts such as L-proline and its derivatives, as well as thiourea-based catalysts, have proven effective in promoting these transformations with high enantioselectivity. nih.gov The use of these metal-free catalysts aligns with green chemistry principles by avoiding the potential toxicity and environmental concerns associated with heavy metals. youtube.com

For instance, the Takemoto thiourea (B124793) catalyst has been utilized for the enantioselective N-selective nitroso aldol reaction of α-substituted malonamates with nitrosoarenes, affording optically active oxyaminated products in good yields under mild conditions. nih.gov The proposed mechanism involves the activation of the nitrosoarene through hydrogen bonding with the thiourea moiety, while a tertiary amine in the catalyst facilitates the formation of the nucleophilic enolate. nih.gov This type of bifunctional catalysis, where different parts of the catalyst play distinct roles, is a hallmark of efficient organocatalytic systems.

Table 2: Organocatalysts in Nitrosoarene Reactions

| Catalyst Type | Reaction | Substrate Scope | Key Features |

| L-Proline and derivatives | Nitroso aldol reaction | Aldehydes and nitrosoarenes | High enantioselectivity, metal-free nih.gov |

| Takemoto thiourea catalyst | Nitroso aldol reaction | α-Methylmalonamates and nitrosoarenes | N-selectivity, mild conditions nih.gov |

| Secondary amines from BINOL and cinchona alkaloids | Nitroso aldol reaction | Various carbonyl compounds and nitrosoarenes | Catalytic, enantioselective nih.gov |

| Peptides | Conjugate addition | Aldehydes and nitroolefins | High stereoselectivity, low catalyst loading researchgate.net |

This table illustrates the diversity of organocatalysts and their applications in transformations involving nitroso compounds, emphasizing the green advantages of these methods.

Process Intensification Through Continuous Flow Chemistry

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. frontiersin.orgunito.it Continuous flow chemistry is a key enabling technology in this area, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve unstable intermediates. unito.itnih.govnih.gov The synthesis of nitrosoarenes, which can be unstable, is particularly well-suited to flow chemistry. nih.govnih.gov

A notable development is the continuous flow synthesis of nitrosoarenes via the photochemical rearrangement of o-nitrophenylimines. nih.govnih.govacs.org This method utilizes a high-power LED lamp and trifluoroethanol as a solvent to achieve a rapid and robust synthesis with high functional group tolerance. nih.govnih.govacs.org The scalability of this flow process allows for the production of gram quantities of nitroso species, which would be challenging and potentially hazardous in a batch setup. nih.govacs.org The improved heat and mass transfer in flow reactors leads to better reaction control, higher yields, and enhanced safety. unito.it

Furthermore, flow chemistry facilitates the "telescoping" of reaction sequences, where the output of one reactor is directly fed into the next, minimizing purification steps and reducing solvent waste. researchgate.net This approach has been demonstrated in the synthesis of unsymmetric azobenzenes, where the in-situ generation of a nitrosobenzene derivative in a flow reactor is followed by a telescoped Baeyer-Mills reaction. researchgate.netresearchgate.net Such integrated processes represent a significant step towards more sustainable and efficient chemical manufacturing. frontiersin.org

Table 3: Advantages of Continuous Flow Chemistry for Nitrosoarene Synthesis

| Feature | Benefit in Nitrosoarene Synthesis | Reference |

| Improved Safety | Handling of unstable nitroso intermediates in small, controlled volumes minimizes risks. | nih.gov |

| Enhanced Heat and Mass Transfer | Precise temperature control prevents side reactions and decomposition of sensitive compounds. | unito.it |

| Scalability | Straightforward scaling from laboratory to production scale by extending reaction time or using parallel reactors. | nih.govacs.org |

| Process Integration | Enables telescoped reactions, reducing workup and purification steps, and minimizing waste. | researchgate.net |

| Photochemistry Amenability | Uniform irradiation leads to higher efficiency and reproducibility in photochemical reactions. | nih.govnih.gov |

This interactive table summarizes the key benefits of employing continuous flow chemistry in the synthesis of nitrosoarenes, linking them to the principles of green chemistry.

Future Research Directions in Benzene, 1,3 Dimethyl 2 Nitroso Chemistry

Exploration of Novel and Efficient Synthetic Routes with Enhanced Selectivity

A primary objective for future research is the development of new synthetic protocols for Benzene (B151609), 1,3-dimethyl-2-nitroso- that offer improvements in efficiency, yield, and selectivity over classical methods. Traditional syntheses of aromatic nitroso compounds often involve the oxidation of corresponding anilines or hydroxylamines, which can suffer from harsh conditions and the formation of byproducts.

Future work should focus on milder and more versatile reagents. A promising avenue is the use of advanced trans-nitrosating agents. For instance, reagents like 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide have emerged as stable, crystalline solids capable of nitrosating various nucleophiles under mild conditions. orgsyn.orgorgsyn.org The application of such reagents to the synthesis of Benzene, 1,3-dimethyl-2-nitroso- from a suitable precursor could provide a highly efficient and functional-group-tolerant route. orgsyn.org Another area for exploration is the use of tert-butyl nitrite (B80452) (TBN), which has been shown to be effective for the N-nitrosation of secondary amines under solvent-free conditions, a method that is both high-yielding and environmentally friendly. rsc.orgrsc.org

The table below outlines potential modern synthetic strategies that warrant investigation for the synthesis of Benzene, 1,3-dimethyl-2-nitroso-.

| Synthetic Approach | Key Features & Advantages | Potential Precursor |

| Trans-nitrosation with N-nitrososulfonamides | Mild reaction conditions; Broad functional group compatibility; Reagent is a stable, crystalline solid. orgsyn.orgorgsyn.org | 2,6-Dimethylaniline (B139824) |

| Solvent-Free Nitrosation with TBN | High yields; Metal and acid-free; Simplified isolation procedures; Environmentally benign. rsc.orgrsc.org | N-(2,6-dimethylphenyl)hydroxylamine |

| Oxidation of Anilines with Novel Oxidants | Use of peroxymonosulfuric acid (Caro's acid) can provide an alternative to traditional dichromate oxidations. wikipedia.org | 2,6-Dimethylaniline |

Unveiling Undiscovered Reactivity and Transformation Pathways

The nitroso group is known for its diverse reactivity, acting as both a nucleophile and an electrophile. at.ua While the general reactivity of aromatic nitroso compounds has been documented, the specific influence of the two methyl groups in an ortho and meta position in Benzene, 1,3-dimethyl-2-nitroso- remains largely unexplored.

A key characteristic of nitroso compounds is their tendency to exist in a monomer-dimer equilibrium, with the green monomer being in balance with a colorless or pale yellow azodioxy dimer. nist.govwikipedia.org Future studies should quantify this equilibrium for Benzene, 1,3-dimethyl-2-nitroso- under various conditions (solvent, temperature, concentration) using techniques like NMR spectroscopy. nist.gov

Furthermore, the potential of this compound in various organic transformations should be systematically investigated. Drawing parallels with nitrosobenzene (B162901), promising reactions to explore include:

Diels-Alder Reactions: Acting as a dienophile to react with dienes, leading to the formation of heterocyclic compounds. wikipedia.orgacs.org

Condensation Reactions: The Baeyer-Mills reaction with anilines to form substituted azobenzenes is a classic transformation that could be explored. wikipedia.org

Ehrlich-Sachs Reaction: Condensation with compounds containing active methylene (B1212753) groups, such as phenylacetonitrile, to yield imines. wikipedia.org

Nucleophilic Addition: The nitroso group is susceptible to attack by various nucleophiles, a pathway that is fundamental to designing syntheses for complex heterocyclic structures. at.ua

The following table summarizes potential reactions and their expected products.

| Reaction Type | Reactant Partner | Potential Product Class |

| Monomer-Dimer Equilibrium | Self-reaction | Bis(2,6-dimethylphenyldiazene)-1,2-dioxide nist.gov |

| Diels-Alder Cycloaddition | Conjugated Dienes | Dihydro-oxazines |

| Baeyer-Mills Condensation | Anilines | Substituted Azobenzenes |

| Ehrlich-Sachs Reaction | Active Methylene Compounds | Imines |

| Reduction | Reducing Agents (e.g., H₂) | 2,6-Dimethylaniline |

Development of Advanced Computational Models for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For Benzene, 1,3-dimethyl-2-nitroso-, the development of advanced computational models is a crucial future research direction. Such models can provide deep insights into its electronic structure, stability, and reactivity, guiding experimental work and enabling rational design.

Future computational studies, likely employing methods such as Density Functional Theory (DFT) or more advanced multireference methods like SA-CASSCF and MS-CASPT2, could focus on several key areas: acs.org

Monomer-Dimer Equilibrium: Accurately calculating the thermodynamics of the dimerization process to predict how the steric hindrance from the methyl groups influences the equilibrium position compared to unsubstituted nitrosobenzene.

Reaction Mechanisms: Elucidating the transition states and reaction pathways for its cycloadditions and condensation reactions. This would allow for a prediction of regioselectivity and stereoselectivity, which is vital for synthetic applications.

Photochemistry: Aromatic nitroso compounds can exhibit interesting photochemical properties. at.ua Computational modeling of the excited states of Benzene, 1,3-dimethyl-2-nitroso-, similar to work done on nitrobenzene (B124822), could uncover potential for light-induced reactions or photochromism. acs.org

These predictive models would accelerate the discovery of new applications by allowing for the in-silico screening of reaction conditions and substrates, saving significant experimental time and resources.

Continued Integration of Green Chemistry Principles for Sustainable Production and Application

The principles of green chemistry must be a guiding framework for all future research involving Benzene, 1,3-dimethyl-2-nitroso-. imist.ma This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency in both its synthesis and subsequent use.

The synthesis of the precursor, 1,3-dimethyl-2-nitrobenzene (B148808), often relies on traditional nitration methods that use large quantities of sulfuric and nitric acids, which are hazardous and environmentally unfriendly. researchgate.net Future research should explore greener alternatives, such as:

Solid Acid Catalysts: Using materials like sulfated zeolites can enhance regioselectivity, reduce corrosive waste, and allow for easier catalyst recovery and reuse. researchgate.net

Microwave-Assisted Synthesis: Employing microwave heating can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

For the final conversion to the nitroso compound and its applications, green principles remain paramount. The use of solvent-free reaction conditions, as demonstrated with tert-butyl nitrite, is a prime example of a sustainable approach. rsc.org The development of catalytic cycles for its reactions, rather than stoichiometric ones, would significantly improve atom economy.

The table below highlights key green chemistry principles and their potential application in the chemistry of Benzene, 1,3-dimethyl-2-nitroso-.

| Green Chemistry Principle | Application in Benzene, 1,3-dimethyl-2-nitroso- Chemistry |

| Waste Prevention | Developing high-yield synthetic routes with minimal byproducts. imist.ma |

| Atom Economy | Designing reactions, such as catalytic cycloadditions, that incorporate most of the atoms from the reactants into the final product. imist.ma |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like dichromates with milder oxidants or catalytic systems. wikipedia.orgimist.ma |

| Design for Energy Efficiency | Utilizing microwave-assisted heating or developing reactions that proceed efficiently at ambient temperature. researchgate.net |

| Use of Renewable Feedstocks | (Long-term goal) Exploring biosynthetic routes to aromatic precursors. |

| Use of Catalysis | Employing solid acid catalysts for the synthesis of the nitro precursor and developing catalytic applications of the nitroso compound itself. researchgate.net |

By embedding these principles into future research, the scientific community can ensure that the exploration of Benzene, 1,3-dimethyl-2-nitroso- chemistry proceeds in a sustainable and environmentally responsible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。